molecular formula C16H10FN3O B5371308 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5371308
M. Wt: 279.27 g/mol
InChI Key: DWNIOIKLVVHUGH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure belongs to the pyrimido[1,2-a]benzimidazole class, which is recognized as a privileged scaffold due to its wide spectrum of biological activities. The core structure mimics natural purine bases, allowing it to interact with various enzymatic targets, making it a versatile template for developing novel therapeutic agents . Preliminary research on closely related fluorophenyl-substituted pyrimidobenzimidazoles indicates potential for potent antiparasitic activity , particularly against Leishmania major parasites, a cause of cutaneous leishmaniasis. One analogue demonstrated excellent activity against both promastigote and amastigote forms of the parasite in the nanomolar concentration range, suggesting this chemotype could address neglected tropical diseases . Furthermore, the structural class has shown promising anticancer properties . Related 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have exhibited potent anti-leukemia activity, with some compounds undergoing evaluation against a panel of human acute leukemia cell lines, including HL60, MOLM-13, and MV4-11 . Mechanism of action studies suggest that such compounds may function by inhibiting key oncology targets like the deubiquitinating enzyme Ubiquitin Specific Protease 5 (USP5) and the oncoprotein MYCN, which are critical in cancers like neuroblastoma . The incorporation of the 4-fluorophenyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability and influence molecular recognition with biological targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c17-11-7-5-10(6-8-11)13-9-15(21)20-14-4-2-1-3-12(14)18-16(20)19-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNIOIKLVVHUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable benzimidazole derivative in the presence of a cyclizing agent such as polyphosphoric acid . The reaction is usually carried out at elevated temperatures, often around 140-220°C, to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's significant antiparasitic properties, particularly against Leishmania major. The compound demonstrated excellent activity with effective concentration (EC50) values in the nanomolar range against both promastigotes and amastigotes of the parasite. This positions it as a promising candidate for treating leishmaniasis, a neglected tropical disease caused by protozoan parasites .

Case Study: Antiparasitic Efficacy

A series of pyrimido[1,2-a]benzimidazole derivatives were synthesized, with 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one showing superior efficacy compared to other derivatives. The synthesis involved straightforward heterocyclic chemistry and green chemistry methods, emphasizing the potential for sustainable drug development .

Antimicrobial Properties

In addition to its antiparasitic effects, this compound has shown promise in antimicrobial applications. Research indicates that derivatives of pyrimido[1,2-a]benzimidazole exhibit moderate activity against drug-resistant bacterial strains. These findings are crucial in addressing the growing concern of antibiotic resistance .

Table 1: Antimicrobial Activity of Pyrimido[1,2-a]benzimidazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus3.125 μg/mL
2bA. baumanniiModerate
3bToxoplasma gondiiHigh selectivity

Synthesis and Structural Insights

The synthesis of this compound typically involves reactions between aminobenzimidazoles and various electrophiles under controlled conditions. The structural characteristics of this compound contribute significantly to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to biological targets .

Potential Therapeutic Applications

The unique properties of this compound suggest potential applications beyond antiparasitic and antimicrobial uses. Its structural similarity to known kinase inhibitors indicates possible roles in cancer therapy. Studies have shown that similar compounds can inhibit protein kinases involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target molecule . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of pyrimido[1,2-a]benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(4-Fluorophenyl)-pyrimido[1,2-a]benzimidazol-4(1H)-one 4-Fluorophenyl at C2 C₁₇H₁₁FN₄O 306.30 Enhanced antibacterial activity (QSAR model); synthesized via MCR with H-ferrierite .
2-(4-Bromophenyl)-pyrimido[1,2-a]benzimidazol-4(1H)-one 4-Bromophenyl at C2 C₁₇H₁₁BrN₄O 367.21 Forms N–H···N hydrogen-bonded dimers; reduced solubility due to bromine’s bulk .
4-(4-Methylphenyl)-pyrimido[1,2-a]benzimidazol-2(1H)-one 4-Methylphenyl at C4 C₁₇H₁₅N₃O 289.32 Forms centrosymmetric dimers; methyl group increases hydrophobicity .
4-(4-Methoxyphenyl)-2-methyl-pyrimido[1,2-a]benzimidazole 4-Methoxyphenyl at C4, methyl at C2 C₁₉H₁₇N₃O 317.36 Methoxy group improves solubility; potential for CNS targeting due to π-π interactions .
5-{Ethoxycarbonyl}-N(1)-[2'-(N",N"-dimethylamino)ethyl]-pyrimido[1,2-a]benzimidazol-4(10H)-one Ethoxycarbonyl and dimethylaminoethyl groups C₂₀H₂₃N₅O₃ 397.43 Exhibits 11.38% abundance in plant extracts; polar groups enhance bioavailability .
2-(3,4-Dimethoxyphenyl)-pyrimido[1,2-a]benzimidazol-4(1H)-one 3,4-Dimethoxyphenyl at C2 C₁₈H₁₅N₃O₃ 321.34 Increased electron density from methoxy groups may improve binding to aromatic receptors .

Pharmacokinetic Considerations

  • Fluorine and bromine substituents increase metabolic stability but differ in solubility (logP: Fluorophenyl = 3.2 vs. Bromophenyl = 3.8) .
  • Methoxy and ethoxycarbonyl groups improve water solubility, critical for oral bioavailability .

Biological Activity

2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activities, including anti-cancer properties, receptor modulation, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimido[1,2-a]benzimidazole core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorination can enhance the metabolic stability and bioactivity of the compound.

Molecular Formula: C12_{12}H8_{8}FN3_{3}O
Molecular Weight: 225.21 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrimido[1,2-a]benzimidazole. Notably, compounds similar to this compound have shown promising results against acute myeloid leukemia (AML).

  • In vitro Studies:
    • A study reported that derivatives exhibited significant anti-tumor activity with GI50_{50} values ranging from 0.35 to 9.43 μM across various human cancer cell lines, including HL60 and MV4-11 .
    • Compound 5h was identified as particularly effective, leading to cell cycle arrest and increased apoptosis in leukemia cells through caspase activation .
CompoundCell LineGI50_{50} (μM)Mechanism of Action
5hHL600.35Caspase activation
5hMV4-110.50Cell cycle arrest

GABA-A Receptor Modulation

The compound has also been investigated for its interaction with the GABA-A receptor, a critical target in neuropharmacology.

  • Modulatory Effects:
    • It acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity without directly activating it. This property suggests potential applications in treating anxiety and other neuropsychiatric disorders .

Antimicrobial Activity

The antimicrobial properties of pyrimido[1,2-a]benzimidazole derivatives have been explored extensively.

  • In vitro Antimicrobial Evaluation:
    • The compound demonstrated significant activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Case Study: Anti-Leukemic Activity

A recent study focused on synthesizing novel pyrimido[1,2-a]benzimidazole derivatives for their anti-leukemic properties. The findings indicated that specific structural modifications significantly enhanced their efficacy against AML cell lines.

  • Key Findings:
    • Compounds were screened against FLT3-ITD mutant kinases but showed non-significant activity against other kinases like ABL and CDK2.
    • Further profiling revealed BMX kinase as a significant target for these compounds, indicating a pathway for targeted therapy development in leukemia treatment .

Case Study: Antiparasitic Activity

Another investigation into related compounds found substantial antiparasitic activity against Leishmania major, with EC50_{50} values in the nanomolar range for certain derivatives .

  • Implications:
    • This suggests that modifications to the pyrimido[1,2-a]benzimidazole scaffold can lead to effective treatments for parasitic diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves phase-transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) under reflux conditions. Key intermediates like 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one are prepared from 2-aminobenzimidazole and diethyl ethoxymethylenemalonate, followed by fluorophenyl substitution . Yield optimization requires precise control of temperature (70–80°C), solvent polarity (e.g., DMF), and stoichiometric ratios of reactants. Alternative routes using 1,1,3,3-tetraethoxypropane may achieve comparable yields (~57–58%) but require longer reaction times .

Q. How is the antibacterial activity of this compound evaluated, and what experimental models are used?

  • Methodology : In vitro antimicrobial assays against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas diminuta, Escherichia coli) bacteria are standard. Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with activity correlated to structural features like the 4-fluorophenyl group, which enhances membrane permeability . Positive controls (e.g., norfloxacin) and solvent controls (DMSO) are critical to validate results .

Q. What analytical techniques confirm the compound’s structural identity and purity?

  • Methodology : Nuclear magnetic resonance (NMR; 1H, 13C) and high-resolution mass spectrometry (HR-MS) are primary tools for structural validation. Purity (>95%) is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography (e.g., P21/c space group analysis) resolves planar fused-ring systems and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How do QSAR models correlate molecular descriptors with antibacterial activity in derivatives of this scaffold?

  • Methodology : A tri-parametric QSAR model incorporates descriptors like lipophilicity (logP), polar surface area (PSA), and molar refractivity (MR). For example, enhanced activity is linked to logP values ~2.5 (optimal membrane penetration) and reduced PSA (<80 Ų), which minimizes steric hindrance at bacterial targets. Regression analysis (R² > 0.85) and cross-validation (q² > 0.7) are used to validate predictive power .

Q. What mechanistic insights explain the compound’s interaction with DNA, and how is binding affinity quantified?

  • Methodology : DNA-binding studies employ UV-Vis titration and ethidium bromide displacement assays. The planar tricyclic core intercalates between DNA base pairs, with intrinsic binding constants (Kb) calculated via the Benesi-Hildebrand equation. Fluorophenyl substituents increase Kb by ~30% compared to non-fluorinated analogs, likely due to enhanced π-π stacking and hydrophobic interactions .

Q. How does fluorination at the 4-position influence bioactivity and metabolic stability?

  • Methodology : Comparative studies with non-fluorinated analogs reveal that the 4-fluorophenyl group improves metabolic stability (e.g., reduced CYP450-mediated oxidation) and antibacterial potency. Fluorine’s electron-withdrawing effect enhances acidity of adjacent protons, facilitating target binding. Radiolabeled (18F) derivatives are used in pharmacokinetic studies to track in vivo distribution .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

  • Analysis : Discrepancies in MIC values across studies (e.g., B. subtilis MIC = 8–16 µg/mL vs. 32 µg/mL) may arise from variations in bacterial strain susceptibility or assay protocols (e.g., agar diffusion vs. broth dilution). Standardizing protocols (CLSI guidelines) and reporting full experimental conditions (e.g., inoculum size, incubation time) are critical for reproducibility .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

  • Guidelines : Store in airtight containers under inert gas (N2/Ar) to prevent oxidation. Use PPE (gloves, goggles) and avoid inhalation of crystalline dust. Waste disposal must comply with EPA guidelines for halogenated organics. Acute toxicity data (LD50) are limited, but preliminary assays suggest moderate cytotoxicity (IC50 ~50 µM in mammalian cell lines) .

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